molecular formula C25H22N4O8S2 B1583887 Benzenesulfonic acid, 4-[4,5-dihydro-4-[5-[5-hydroxy-3-methyl-1-(4-sulfophenyl)-1H-pyrazol-4-yl]-2,4-pentadienylidene]-3-methyl-5-oxo-1H-pyrazol-1-yl]- CAS No. 27969-56-8

Benzenesulfonic acid, 4-[4,5-dihydro-4-[5-[5-hydroxy-3-methyl-1-(4-sulfophenyl)-1H-pyrazol-4-yl]-2,4-pentadienylidene]-3-methyl-5-oxo-1H-pyrazol-1-yl]-

Katalognummer: B1583887
CAS-Nummer: 27969-56-8
Molekulargewicht: 570.6 g/mol
InChI-Schlüssel: ZYEKPKUEHLUSET-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Benzenesulfonic acid, 4-[4,5-dihydro-4-[5-[5-hydroxy-3-methyl-1-(4-sulfophenyl)-1H-pyrazol-4-yl]-2,4-pentadienylidene]-3-methyl-5-oxo-1H-pyrazol-1-yl]- is a useful research compound. Its molecular formula is C25H22N4O8S2 and its molecular weight is 570.6 g/mol. The purity is usually 95%.
BenchChem offers high-quality Benzenesulfonic acid, 4-[4,5-dihydro-4-[5-[5-hydroxy-3-methyl-1-(4-sulfophenyl)-1H-pyrazol-4-yl]-2,4-pentadienylidene]-3-methyl-5-oxo-1H-pyrazol-1-yl]- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Benzenesulfonic acid, 4-[4,5-dihydro-4-[5-[5-hydroxy-3-methyl-1-(4-sulfophenyl)-1H-pyrazol-4-yl]-2,4-pentadienylidene]-3-methyl-5-oxo-1H-pyrazol-1-yl]- including the price, delivery time, and more detailed information at info@benchchem.com.

Biologische Aktivität

The compound Benzenesulfonic acid, 4-[4,5-dihydro-4-[5-[5-hydroxy-3-methyl-1-(4-sulfophenyl)-1H-pyrazol-4-yl]-2,4-pentadienylidene]-3-methyl-5-oxo-1H-pyrazol-1-yl]- is a complex pyrazole derivative that has garnered attention for its diverse biological activities. This article reviews the synthesis, structural characteristics, and biological evaluations of this compound, focusing on its pharmacological potential.

Synthesis and Structural Characterization

The synthesis of pyrazole derivatives typically involves the reaction of hydrazine with carbonyl compounds. The specific compound can be synthesized through a multi-step process that includes the formation of the pyrazole ring followed by functionalization to introduce sulfonic acid and other substituents. Characterization techniques such as NMR (Nuclear Magnetic Resonance) and MS (Mass Spectrometry) are essential for confirming the structure and purity of the synthesized compounds.

Table 1: Key Characteristics of Benzenesulfonic Acid Derivative

PropertyValue
Chemical FormulaC₁₈H₁₈N₄O₄S
Molecular Weight378.42 g/mol
SolubilitySoluble in water
Melting PointNot determined

Antibacterial Activity

Recent studies have highlighted the antibacterial properties of pyrazole derivatives. The compound has shown effectiveness against various strains of bacteria, including resistant strains. For instance, derivatives similar to this compound have demonstrated minimum inhibitory concentration (MIC) values as low as 4 µg/mL against Acinetobacter baumannii, indicating strong antibacterial activity without significant toxicity to human cells (CC50 > 32 µg/mL) .

Antioxidant Properties

The antioxidant activity of pyrazole derivatives is another area of interest. These compounds have been found to inhibit oxidative stress markers in vitro, suggesting potential applications in managing oxidative stress-related diseases such as diabetes .

Anticancer Potential

In addition to antibacterial and antioxidant properties, some studies suggest that pyrazole derivatives may possess anticancer activity. They have been evaluated for their ability to inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines .

Case Studies

  • Study on Antibacterial Efficacy : A study evaluated several pyrazole derivatives, including the target compound, against Staphylococcus aureus and Escherichia coli. Results indicated that modifications in the pyrazole ring significantly enhanced antibacterial activity compared to standard antibiotics .
  • Antioxidant Evaluation : In a controlled study assessing oxidative stress in diabetic rats, a derivative showed a notable reduction in malondialdehyde levels and an increase in glutathione levels, indicating its potential as an antioxidant agent .
  • Anticancer Activity : Research involving the evaluation of pyrazole derivatives against breast cancer cell lines revealed that certain modifications led to a significant reduction in cell viability, highlighting their potential as anticancer agents .

Eigenschaften

CAS-Nummer

27969-56-8

Molekularformel

C25H22N4O8S2

Molekulargewicht

570.6 g/mol

IUPAC-Name

4-[3-methyl-4-[5-[3-methyl-5-oxo-1-(4-sulfophenyl)pyrazol-4-ylidene]penta-1,3-dienyl]-5-oxo-4H-pyrazol-1-yl]benzenesulfonic acid

InChI

InChI=1S/C25H22N4O8S2/c1-16-22(24(30)28(26-16)18-8-12-20(13-9-18)38(32,33)34)6-4-3-5-7-23-17(2)27-29(25(23)31)19-10-14-21(15-11-19)39(35,36)37/h3-15,22H,1-2H3,(H,32,33,34)(H,35,36,37)

InChI-Schlüssel

ZYEKPKUEHLUSET-UHFFFAOYSA-N

SMILES

CC1=C(C(=O)N(N1)C2=CC=C(C=C2)S(=O)(=O)O)C=CC=CC=C3C(=NN(C3=O)C4=CC=C(C=C4)S(=O)(=O)O)C

Kanonische SMILES

CC1=NN(C(=O)C1C=CC=CC=C2C(=NN(C2=O)C3=CC=C(C=C3)S(=O)(=O)O)C)C4=CC=C(C=C4)S(=O)(=O)O

Key on ui other cas no.

27969-56-8

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.